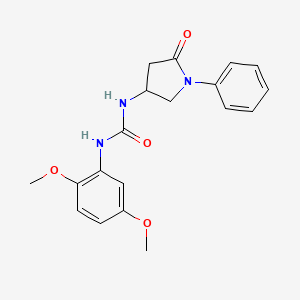

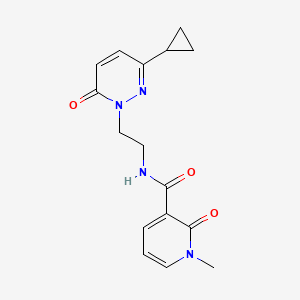

2-(4-溴苯基)-1-(3-(3,4-二氢异喹啉-2(1H)-基)氮杂叠氮-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to dihydroisoquinolinyl and bromophenyl structures often involves multi-step reactions, including CuI-catalyzed tandem reactions and other catalytic processes. For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions demonstrates the complexity involved in constructing such molecules (Ye, Zhou, & Wu, 2009). Another example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, indicating the strategic incorporation of bromo groups in the molecular framework (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of intramolecular interactions, including hydrogen bonding patterns. For instance, compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveal the significance of hydrogen bonding in stabilizing the crystal structure, as well as the role of weak interactions in molecular assembly (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various transformations, including the formation of bromonium ylides and other intermediates critical for further chemical modifications. The intramolecular nucleophilic attack mechanisms, as discussed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, highlight the dynamic nature of these molecules (He et al., 2016).

科学研究应用

- 由芳香胺与N-苯乙酰胺缩合合成的化合物,包括氮杂环丙酮衍生物,展示出显著的体外抗菌和抗结核活性,针对不同菌株,表明在设计抗菌和抗结核药物方面具有潜力(Chandrashekaraiah et al., 2014)。

- 合成的氮杂环丙酮融合2-氯-3-甲酰喹啉衍生物对革兰氏阳性和阴性细菌以及真菌菌株展示出有希望的结果,表明具有有效的抗菌和抗真菌性能(Nayak et al., 2016)。

抗氧化和抗菌性能

对某些衍生物的合成和生物评价研究揭示了它们作为抗氧化剂和抗菌剂的潜力:

- 合成了一系列基于芳基磺酰胺的3-乙酰基-2-甲基-4-苯基喹啉化合物,其中某些化合物展示出显著的抗氧化活性和相当的抗菌和抗真菌效果,突显了它们在治疗应用中的潜力(Jyothish Kumar & Vijayakumar, 2017)。

晶体结构和分子相互作用

对衍生物的晶体结构和分子相互作用的研究也提供了有见地的信息:

- 对烯胺酮中氢键模式的研究,包括结构类似于2-(4-溴苯基)-1-(3-(3,4-二氢异喹啉-2(1H)-基)氮杂环丙酮-1-基)乙酮的衍生物,揭示了复杂的分子内和分子间氢键结构,有助于理解这些化合物的稳定性和反应性(Balderson et al., 2007)。

属性

IUPAC Name |

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPLKUBLBMFVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)